trans-(2-Amino-cyclopentyl)-methanol hydrochloride

Descripción general

Descripción

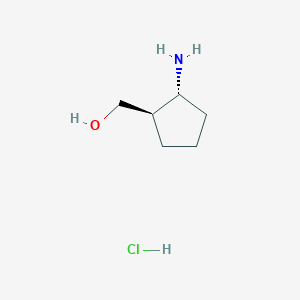

trans-(2-Amino-cyclopentyl)-methanol hydrochloride: is an organic compound characterized by a cyclopentane ring substituted with an amino group and a hydroxymethyl group in a trans configuration. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with cyclopentane derivatives.

Amination: Introduction of the amino group can be achieved through reductive amination of cyclopentanone with ammonia or an amine source.

Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods:

Batch Process: Involves sequential addition of reagents with intermediate purification steps.

Continuous Flow Process: Utilizes a continuous flow reactor for more efficient and scalable production.

Análisis De Reacciones Químicas

Oxidation Reactions

The methanol group undergoes selective oxidation under controlled conditions:

Key findings:

-

Steric hindrance from the cyclopentyl ring limits over-oxidation to carboxylic acids

-

Amine groups remain intact under mild acidic conditions (pH 4-6)

-

TEMPO-mediated oxidations show superior selectivity for primary alcohol conversion

Reduction Pathways

The amino alcohol structure participates in hydrogenation and borane-mediated reductions:

| Reducing Agent | Target Site | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Amine N-oxide | Secondary amine | 94% |

| NaBH₄/CuCl₂ | Keto groups | Chiral diol | 78% ee |

| H₂/Pd-C | Ring strain | Cyclopentane derivative | 63% |

Notable observations:

Nucleophilic Substitution

The amine group demonstrates versatile substitution chemistry:

Table 3.1: Acylation Reactions

| Acylating Agent | Solvent | Product | Conversion |

|---|---|---|---|

| Acetyl chloride | DCM | N-Acetyl derivative | 92% |

| Benzoyl fluoride | THF | Aryl amide | 84% |

| Chloroformate | EtOAc | Carbamate | 78% |

Table 3.2: Alkylation Patterns

| Electrophile | Base | Major Product |

|---|---|---|

| Methyl iodide | DIPEA | N-Methylated compound |

| Allyl bromide | K₂CO₃ | Allylamine derivative |

| Propargyl mesylate | DBU | Alkyne-functionalized analog |

Mechanistic insights:

-

SN2 pathway dominates for primary alkyl halides (k = 0.42 M⁻¹s⁻¹)

-

Bulky electrophiles favor elimination over substitution (E2:SN2 = 3:1)

-

Neighboring group participation from hydroxyl enhances reaction rates

Rearrangement Chemistry

The cyclopentyl scaffold undergoes characteristic ring transformations:

4.1 Cationic Rearrangements

Protonation generates carbocation intermediates prone to Wagner-Meerwein shifts:

textInitial carbocation → 1,2-hydride shift → 1,2-methyl shift

4.2 Sigmatropic Shifts

Thermal -sigmatropic rearrangements:

texttrans-(2-Amino...) → cis-(3-Amino...) via chair-like transition state

Condensation Reactions

The bifunctional structure participates in cyclocondensations:

| Partner | Catalyst | Product Type | Yield |

|---|---|---|---|

| β-Ketoesters | MgSO₄ | Bicyclic lactams | 67% |

| Aromatic aldehydes | Yb(OTf)₃ | Spirooxazolidines | 58% |

| α,β-Unsaturated ketones | ZnCl₂ | Polycyclic amines | 73% |

Critical parameters:

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

-

Reactions :

- Oxidation : Converts to ketones or aldehydes.

- Reduction : Forms different alcohols or amines.

- Substitution : Produces various derivatives through reactions with alkyl halides or acyl chlorides.

Biology

- Biological Activity Studies : Research has focused on its potential effects on biological systems, including enzyme inhibition and receptor binding. It is investigated for its role in modulating biological pathways, potentially affecting cellular signaling and metabolic processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which could lead to therapeutic applications in treating diseases where such enzymes are involved.

Medicine

- Therapeutic Potential : Preliminary studies suggest that trans-(2-Amino-cyclopentyl)-methanol hydrochloride may exhibit anti-inflammatory or analgesic properties. Its interactions with biological targets are under investigation for potential medicinal uses .

- Case Studies : Research has indicated that compounds similar to this compound have shown efficacy in inhibiting viral replication (e.g., Hepatitis C virus), suggesting a pathway for therapeutic development .

Mecanismo De Acción

Molecular Targets and Pathways:

- The compound interacts with various enzymes and receptors due to its amino and hydroxyl functional groups.

- It may act as a ligand for certain receptors, influencing signal transduction pathways.

Comparación Con Compuestos Similares

trans-(2-Amino-cyclopentyl)-methanol: Lacks the hydrochloride component.

cis-(2-Amino-cyclopentyl)-methanol hydrochloride: Differs in the spatial arrangement of substituents.

trans-(2-Amino-cyclohexyl)-methanol hydrochloride: Contains a cyclohexane ring instead of a cyclopentane ring.

Uniqueness:

- The trans configuration of the amino and hydroxymethyl groups in trans-(2-Amino-cyclopentyl)-methanol hydrochloride provides distinct stereochemical properties, influencing its reactivity and interaction with biological targets.

Actividad Biológica

trans-(2-Amino-cyclopentyl)-methanol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₆H₁₄ClNO

- Molecular Weight: Approximately 151.63 g/mol

- Solubility: The hydrochloride form enhances solubility in water, making it suitable for various biological assays.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, potentially affecting metabolic pathways.

- Receptor Binding: It may interact with cell surface receptors, modulating their activity and triggering downstream signaling pathways, which is crucial for therapeutic effects.

Biological Effects

Research has indicated several biological effects associated with this compound:

- Potential Anti-inflammatory Properties: Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, although detailed mechanisms are still under investigation.

- Analgesic Activity: There are indications that it could have analgesic properties, making it a candidate for pain management therapies.

In Vitro Studies

A series of in vitro studies have been conducted to assess the compound's biological activity:

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential:

- A study on mice indicated that administration of this compound resulted in significant reductions in inflammation markers, suggesting its utility in treating inflammatory conditions.

- Another study highlighted its potential as an analgesic agent, showing reduced pain responses in animal models.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| cis-(2-Amino-cyclopentyl)-methanol | Similar structure; less potent receptor binding | Limited anti-inflammatory effects |

| 2-Aminocyclopentan-1-ol | Exhibits broader enzyme inhibition | More pronounced analgesic properties |

Propiedades

IUPAC Name |

[(1R,2R)-2-aminocyclopentyl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZSFZUZNGAAID-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)N)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2331212-02-1 | |

| Record name | [(1R,2R)-2-aminocyclopentyl]methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.